molecular formula C18H16O5 B5815083 (2E)-1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one

(2E)-1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B5815083
M. Wt: 312.3 g/mol
InChI Key: FIAJEAZUWVHGJX-SOFGYWHQSA-N
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Description

(2E)-1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one is an organic compound known for its unique structure and potential applications in various fields. This compound features a conjugated system with a benzodioxole ring and a dimethoxyphenyl group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-16-5-3-4-12(18(16)21-2)6-8-14(19)13-7-9-15-17(10-13)23-11-22-15/h3-10H,11H2,1-2H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAJEAZUWVHGJX-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1,3-benzodioxole-5-carbaldehyde and 2,3-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (2E)-1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents such as bromine or nitric acid, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (2E)-1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
  • (2E)-1-(1,3-benzodioxol-5-yl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

Uniqueness

(2E)-1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both benzodioxole and dimethoxyphenyl groups provides a distinctive electronic environment, making it a valuable compound for various research and industrial applications.

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